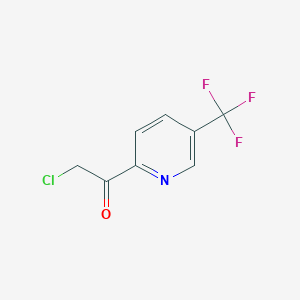
2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone
概要
説明
2-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound characterized by its chloro and trifluoromethyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Starting from 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone, chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Nucleophilic Substitution: A nucleophilic substitution reaction can be employed where a suitable leaving group is replaced by a chlorine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure safety and efficiency. The choice of reagents and solvents, as well as reaction temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the chloro group to a hydrogen atom.
Substitution: Substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to 2-chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanoic acid.
Reduction: The reduction product is 2-hydroxy-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems. Medicine: Industry: Utilized in the production of materials with specific properties, such as increased resistance to degradation.
作用機序
The mechanism by which 2-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone exerts its effects depends on its specific application. For example, in pharmaceuticals, the trifluoromethyl group can interact with biological targets, enhancing binding affinity and selectivity. The molecular targets and pathways involved vary based on the context of use.
類似化合物との比較
2-Chloro-1-(3-(trifluoromethyl)pyridin-2-yl)ethanone
2-Bromo-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone
2-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)propanone
特性
IUPAC Name |
2-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRYFUMJFTNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


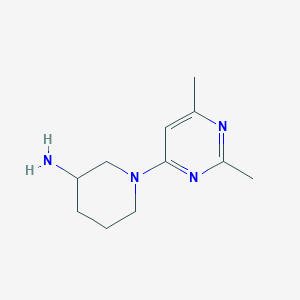
![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)
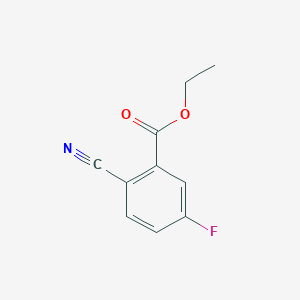
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
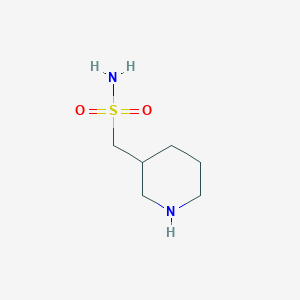

![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)
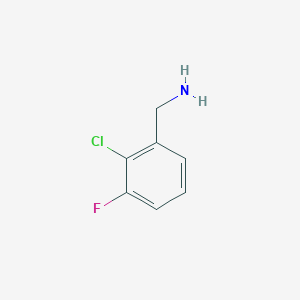
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)
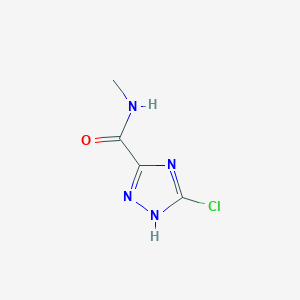
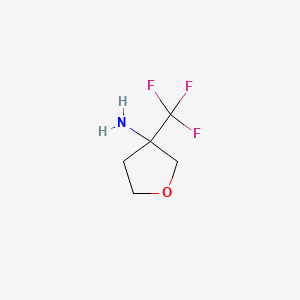
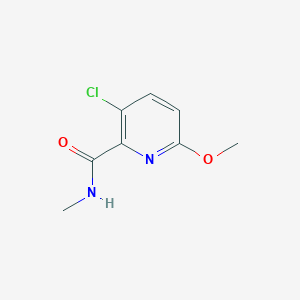
![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)
